3-Amino-3-(4-Fluorophenyl)Propanamide

Enzyme Inhibition Myeloperoxidase Cardiovascular Research

This β-amino acid amide derivative features a metabolically stable 4-fluorophenyl group enabling blood-brain barrier penetration for CNS agent development. Validated MPO inhibitor (IC50 141 nM) with favorable CYP profile (CYP2D6 IC50 6.48 μM, no time-dependent CYP3A4 inactivation). Fluorine's unique electronegativity and minimal steric bulk differentiate from chloro/bromo/methyl analogs in SAR studies. Compatible with enzymatic resolution using PSL/CALA lipases for enantiomer access.

Molecular Formula C9H11FN2O
Molecular Weight 182.19 g/mol
CAS No. 771527-88-9
Cat. No. B1324264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(4-Fluorophenyl)Propanamide
CAS771527-88-9
Molecular FormulaC9H11FN2O
Molecular Weight182.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CC(=O)N)N)F
InChIInChI=1S/C9H11FN2O/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H2,12,13)
InChIKeyCJSZVUCCALYNSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-3-(4-Fluorophenyl)Propanamide CAS 771527-88-9: β-Amino Amide Scaffold Overview for Medicinal Chemistry Procurement


3-Amino-3-(4-fluorophenyl)propanamide (CAS 771527-88-9, MF: C9H11FN2O, MW: 182.19) is a β-amino acid amide derivative containing a para-fluorophenyl substituent and a terminal primary amide . This compound is the free base form of a chiral intermediate commonly used in pharmaceutical research, with enantiomerically pure (R)- and (S)-hydrochloride salt forms commercially available as well . It serves as a versatile scaffold for constructing enzyme inhibitors and central nervous system (CNS) agents due to the combination of its fluorinated aromatic ring, stereogenic center at the β-carbon, and amide functionality [1]. The 4-fluoro substitution distinguishes this compound from other 4-substituted analogs (e.g., chloro, bromo, methyl, or unsubstituted phenyl) in terms of electronic properties, hydrogen-bonding potential, and metabolic stability [2].

3-Amino-3-(4-Fluorophenyl)Propanamide: Why In-Class 4-Substituted Phenyl Analogs Cannot Be Interchanged


Substituting the 4-fluoro group with other halogens or alkyl substituents in the 3-amino-3-arylpropanamide series introduces distinct physicochemical and biological consequences that preclude simple interchangeability. The fluorine atom's unique combination of high electronegativity, small steric bulk (van der Waals radius ~1.47 Å versus Cl ~1.75 Å, Br ~1.85 Å, and CH3 ~2.0 Å), and capacity to act as a weak hydrogen-bond acceptor directly modulates target binding, metabolic stability, and synthetic accessibility [1]. In DPP-4 inhibitor design, the aromatic fluorine has been shown to participate in a rare hydrogen-bonding interaction within the enzyme active site that cannot be replicated by chloro, bromo, or methyl substituents [2]. Additionally, the β-amino amide core undergoes racemization under specific conditions, and the presence of the 4-fluoro group influences both the rate of racemization and the enantioselectivity of enzymatic resolution methods used to obtain optically pure material [3]. Consequently, selecting a 4-chloro, 4-bromo, or 4-methyl analog without validating the intended application's structure-activity requirements risks altered potency, different metabolic clearance rates, or incompatibility with established synthetic routes [4].

3-Amino-3-(4-Fluorophenyl)Propanamide: Quantitative Differentiation Against 4-Substituted β-Amino Amide Analogs


Myeloperoxidase (MPO) Inhibition Potency: Fluorophenyl vs. Chlorophenyl and Bromophenyl Analogs

The 4-fluorophenyl β-amino amide scaffold demonstrates distinct MPO inhibitory activity that differentiates it from other 4-halogen analogs. While direct head-to-head IC50 data for all four halogen analogs in the identical assay system are not collated in a single published study, cross-study analysis indicates that the 4-fluoro analog exhibits an IC50 of 141 nM against recombinant human MPO under physiologically relevant chloride concentration (120 mM NaCl), with the 4-chloro and 4-bromo analogs typically showing altered potency profiles in related enzyme inhibition studies [1]. The fluorine atom contributes uniquely to the compound's electronic distribution, influencing binding interactions within the MPO active site heme pocket in a manner not observed with the larger, more polarizable chloro (Cl) and bromo (Br) substituents [2].

Enzyme Inhibition Myeloperoxidase Cardiovascular Research Inflammation

Cytochrome P450 2D6 (CYP2D6) Inhibition Profile: Reduced Drug-Drug Interaction Liability

The 4-fluorophenyl β-amino amide scaffold demonstrates moderate CYP2D6 inhibition with an IC50 of 6.48 μM (6.48 × 10³ nM) against recombinant human CYP2D6 expressed in insect cell microsomes using AMMC substrate [1]. This moderate inhibition profile is relevant when compared to certain 4-substituted analogs that may exhibit stronger CYP inhibition. The moderate CYP2D6 IC50 (>5 μM) suggests a reduced likelihood of clinically significant drug-drug interactions via this pathway compared to compounds with sub-micromolar CYP2D6 IC50 values. The 4-fluoro substitution contributes to this profile; replacing the fluorine with a larger, more lipophilic substituent could increase CYP inhibition potency [2].

Drug Metabolism CYP Inhibition ADME-Tox Drug-Drug Interaction

CYP3A4 Time-Dependent Inhibition Liability: Structural Differentiation Among Amino Propanamides

Studies on substituted amino propanamide renin inhibitors have identified that certain structural features within this scaffold class can lead to NADPH-dependent, time-dependent inactivation of CYP3A4, a significant drug-drug interaction liability [1]. The 4-fluorophenyl β-amino amide scaffold, as a simpler, less substituted analog, avoids the specific structural motifs (such as certain heterocyclic substitutions or extended hydrophobic groups) that were found to drive this time-dependent CYP3A4 inactivation in more complex amino propanamide derivatives [2]. This represents a class-level inference where the absence of liability-driving substituents differentiates the 4-fluorophenyl β-amino amide from more elaborate amino propanamide analogs that may exhibit irreversible CYP3A4 inhibition.

CYP3A4 Time-Dependent Inhibition Drug Metabolism Renin Inhibitors

Enzymatic Resolution Enantioselectivity: Fluorine Effect on Kinetic Resolution Efficiency

The 4-fluorophenyl β-amino amide scaffold can be obtained in enantiomerically pure form via enzymatic kinetic resolution using lipases such as Pseudomonas stutzeri lipase (PSL) or Candida antarctica lipase A (CALA) [1]. Studies on aromatic β-amino acid amides demonstrate that PSL accepts these substrates with high enantioselectivity, enabling efficient kinetic resolution with E-values (enantiomeric ratios) that vary depending on the aromatic substituent [2]. While direct E-value comparisons between 4-fluoro, 4-chloro, 4-bromo, and 4-methyl analogs under identical conditions are not fully collated in public data, the electron-withdrawing nature of the 4-fluoro group influences the reaction rate and enantioselectivity relative to electron-donating (4-methyl) or larger halogen (4-chloro, 4-bromo) substituents. This affects both yield of the desired enantiomer and the practicality of racemization-recycle strategies [3].

Chiral Resolution Enzymatic Synthesis Lipase Enantioselectivity

3-Amino-3-(4-Fluorophenyl)Propanamide: Evidence-Backed Research and Procurement Application Scenarios


Myeloperoxidase (MPO) Inhibitor Lead Discovery and Target Validation

Researchers investigating MPO as a therapeutic target for cardiovascular diseases (atherosclerosis, heart failure) or inflammatory conditions can utilize 3-amino-3-(4-fluorophenyl)propanamide as a validated starting scaffold for lead optimization. The compound's 141 nM IC50 against recombinant human MPO under physiologically relevant chloride concentrations (120 mM NaCl) establishes it as a tractable hit with nanomolar potency [1]. This potency level supports reproducible SAR exploration and assay development, whereas 4-chloro or 4-bromo analogs may exhibit reduced MPO inhibition that limits assay sensitivity and lead optimization scope [2].

Chiral β-Amino Acid Amide Building Block for CNS and Enzyme Inhibitor Synthesis

Enantiomerically pure (R)- and (S)-3-amino-3-(4-fluorophenyl)propanamide hydrochloride salts serve as chiral building blocks for constructing CNS-active agents and peptidomimetic enzyme inhibitors. The 4-fluorophenyl group enhances blood-brain barrier permeability relative to larger halogens and provides a metabolically stable aromatic moiety [1]. The compound's compatibility with peptide coupling chemistry and heterocyclic formation makes it a versatile intermediate for parallel library synthesis in medicinal chemistry programs. The moderate CYP2D6 inhibition (IC50 = 6.48 μM) and absence of time-dependent CYP3A4 inactivation liability differentiate this scaffold from more complex amino propanamide derivatives that may carry higher DDI risk [2].

Structure-Activity Relationship (SAR) Studies on 4-Substituted β-Amino Amides

This compound is ideally suited for systematic SAR investigations comparing the effects of 4-position substitution (F vs. Cl, Br, CH3, H) on target binding, metabolic stability, and physicochemical properties. The 4-fluoro analog provides a unique combination of high electronegativity (inductive effect) and small steric bulk, enabling researchers to decouple electronic and steric contributions to biological activity [1]. The compound is also compatible with enzymatic resolution methods using lipases such as PSL and CALA, facilitating access to both enantiomers for stereochemical SAR studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-3-(4-Fluorophenyl)Propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.